molecular formula C14H20ClNO8 B013525 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride CAS No. 3068-34-6

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride

Cat. No. B013525
CAS RN: 3068-34-6
M. Wt: 365.76 g/mol
InChI Key: NAYYKQAWUWXLPD-KSTCHIGDSA-N
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Description

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride is a starting compound in the synthesis of various glucosamine glycosyl donors, essential for the production of glycosides and oligosaccharides with natural 2-acetamido groups. Its significance lies in its application within the realm of carbohydrate chemistry for the creation of complex molecules (Pertel, S. S., Kakayan, E. S., Seryi, S. A., & McDonagh, A. W., 2018).

Synthesis Analysis

The synthesis involves the conversion of 2-amino-2-deoxy-α-D-glucose hydrochloride into a supersaturated methanolic solution of the free base, followed by specific N-acetylation with acetic anhydride to form crystalline 2-acetamido-2-deoxy-α-D-glucopyranose. This is then treated with acetyl chloride to yield 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride in a spontaneous exothermic reaction (Horton, D., 2003).

Molecular Structure Analysis

The molecular structure has been elucidated using high-resolution mass spectrometry, revealing detailed fragmentation pathways critical for understanding its chemical behavior. This analysis offers insights into the compound's stability and reactivity under various conditions (Dougherty, R., Horton, D., Philips, K., & Wander, J., 1973).

Chemical Reactions and Properties

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride participates in glycosylation reactions, serving as a key intermediate in the synthesis of glycopeptides and oligosaccharides. Its reactivity under catalytic conditions and its ability to form crystalline materials directly are of significant importance for synthetic chemistry applications (Stubbs, K., Macauley, M. S., & Vocadlo, D., 2006).

Physical Properties Analysis

Its physical properties, including crystalline structure and solubility, play a crucial role in its application in synthesis processes. X-ray crystallography studies have provided valuable information on its crystalline structure, which is essential for predicting the outcomes of synthesis reactions involving this compound (Dmochowska, B., Bednarczyk, D., Nowacki, A., Konitz, A., Wojnowski, W., & Wiśniewski, A., 2000).

Chemical Properties Analysis

The compound exhibits specific reactivity patterns, particularly in glycosylation reactions, that are crucial for the synthesis of biologically relevant molecules. Its ability to undergo selective reactions under various conditions makes it a valuable tool in the synthesis of complex glycoconjugates (Paul, B., & Korytnyk, W., 1978).

Scientific Research Applications

Synthesis and Preparation

  • Preparation Methods

    2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride is prepared through specific procedures involving 2-amino-2-deoxy-α-D-glucose hydrochloride and acetic anhydride, resulting in crystalline 2-acetamido-2-deoxy-α-D-glucopyranose, which is then treated with acetyl chloride (Horton, 2003).

  • One-Pot Synthesis

    A one-pot synthesis method for 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose, a precursor to 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride, is used in preparing various glucosamine glycosyl donors (Pertel et al., 2018).

Applications in Glycosylation

  • Aryl β-D-N-Acetylglucopyranosides Synthesis

    This compound is used in phase transfer catalyzed conditions to synthesize acetylated aryl β-D-N-acetylglucopyranosides, which are then deprotected to yield free glycosides (Roy & Tropper, 1990).

  • Formation of Arylthioglycosides

    An expedient method has been developed to create aryl 2-acetamido-2-deoxy-1-thio-beta-D-glucopyranosides from 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride and arylthiols or aryl disulfides using phase transfer catalysis conditions (Stubbs, Macauley & Vocadlo, 2006).

  • Phase Transfer Catalytic Glycosylation

    The compound is used in phase transfer catalysis to study its reactivity with 2-mercaptobenzimidazole, leading to specific N- and S-β-D-glucosaminides (Chupakhina & Kur’yanov, 2020).

Additional Chemical Syntheses

  • Synthesis of β-Glycosides

    2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride is involved in the mild and efficient synthesis of β-glycosides of N-acetylglucosamine (Wittmann & Lennartz, 2002).

  • Crystal Structures

    Its crystalline structures, including N-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)pyridinium chloride, have been analyzed, providing insights into molecular arrangements (Dmochowska et al., 2000).

Safety And Hazards


  • Safety Precautions : Handle with care due to its chlorinated nature.

  • Toxicity : No specific toxicity data available, but standard laboratory precautions apply.


Future Directions


  • Drug Development : Explore its potential as a building block for carbohydrate-based drugs targeting bacterial infections, cancer, or inflammatory disorders.

  • Functional Glycobiology : Investigate its role in understanding cellular processes related to glycosylation.


properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO8/c1-6(17)16-11-13(23-9(4)20)12(22-8(3)19)10(24-14(11)15)5-21-7(2)18/h10-14H,5H2,1-4H3,(H,16,17)/t10-,11-,12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYYKQAWUWXLPD-KSTCHIGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1Cl)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1Cl)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride

CAS RN

3068-34-6
Record name 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3068-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D HORTON - General Carbohydrate Method, 1972 - Elsevier
Publisher Summary This chapter focuses on the preparation of 2-acetamido-3, 4, 6-tri-O-acetyl-2-deoxy-α-d-glucopyranosyl chloride and 2-acetamido-2-deoxy-α-d-glucopyranose. It describes the procedure for the preparation of these two compounds. 2-amino-2-deoxy-α-d-glucose hydrochloride is converted into a supersaturated methanolic solution of the free base, and addition of excess acetic anhydride causes specific N-acetylation with the formation of crystalline 2-acetamido-2-deoxy-α-d-glucopyranose in almost quantitative yield …

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